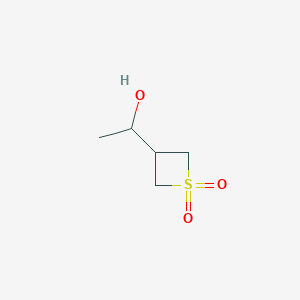
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing sulfur, with a hydroxyethyl group attached to the third carbon and a lambda6-thietane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydroxyethyl-substituted thiol with a suitable carbonyl compound can lead to the formation of the thietane ring. The reaction conditions typically involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various substituted thietane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiolates can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting sulfur-containing biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to the modulation of enzyme activity, disruption of metabolic pathways, and other biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxyethyl)-cyclopent-2-enone: A structurally similar compound with a cyclopentane ring instead of a thietane ring.
3-Ethyl-4-hydroxycyclopent-2-enone: Another related compound with an ethyl group instead of a hydroxyethyl group.
Uniqueness
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties compared to its cyclopentane analogs. The sulfur atom in the thietane ring can participate in various chemical reactions that are not possible with carbon-only rings, making this compound valuable for specific applications in chemistry and industry.
Properties
Molecular Formula |
C5H10O3S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1-(1,1-dioxothietan-3-yl)ethanol |
InChI |
InChI=1S/C5H10O3S/c1-4(6)5-2-9(7,8)3-5/h4-6H,2-3H2,1H3 |
InChI Key |
JEHUWGUAQKDMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CS(=O)(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





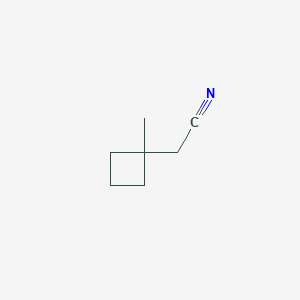
![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
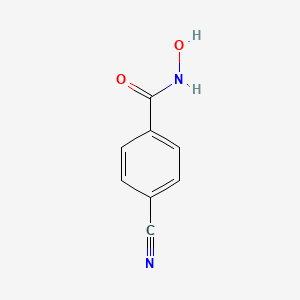
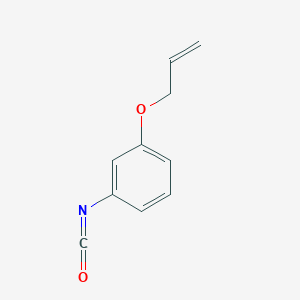

![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)

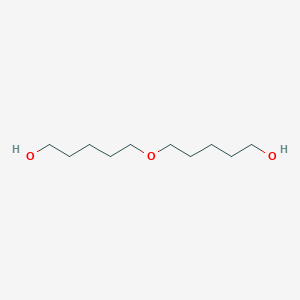
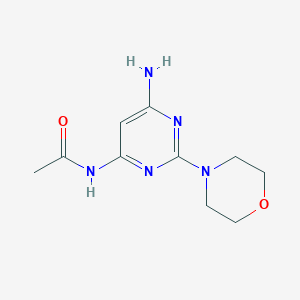
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)

